Methyl indolizine-7-carboxylate
Overview
Description
“Methyl indolizine-7-carboxylate” is a chemical compound with the molecular formula C10H9NO2 . It is a nitrogen-containing heterocycle and serves as a precursor for widespread indolizidine alkaloids .
Synthesis Analysis
The synthesis of indolizines, including “this compound”, has been achieved through various methodologies. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but newer strategies have also been developed . These include cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 23 bonds. There are 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), 1 Pyrrole, and 1 Pyridine .Chemical Reactions Analysis
Indolizine is a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been achieved through various methodologies, including radical-induced synthetic approaches . These approaches are advantageous due to their efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.4±3.0 kJ/mol and a flash point of 154.4±20.4 °C .Scientific Research Applications
Synthesis and Structural Transformation
- Methyl indolizine-7-carboxylate is involved in the synthesis of various organic compounds. For instance, the transformation of 4-oxoquinolizine-3-diazonium tetrafluoroborates into alkyl indolizine-3-carboxylates represents an example of a Wolff rearrangement in the fused cyclic α-diazoamide series (Rečnik, Svete, & Stanovnik, 2001).
Larvicidal Properties
- Indolizine derivatives, such as ethyl 3-substituted-7-methylindolizine-1-carboxylates, demonstrate larvicidal activity against Anopheles arabiensis. This underscores the role of the indolizine pharmacophore in influencing larvicidal activity (Chandrashekharappa et al., 2018).
Spectral Properties
- This compound and its derivatives have been studied for their spectral properties, which are crucial for applications in chemistry and material science (Chudík, Marchalin, & Havrilová, 1998).
Methodologies in Organic Synthesis
- Innovative methodologies using indolizines, such as the methylenecyclopropane ring formation/opening cascade, have been developed for the synthesis of polysubstituted indolizines, showcasing the versatility of indolizine derivatives in organic synthesis (Zhu et al., 2017).
Photouncaging of Functional Molecules
- Indolizine derivatives have been utilized in the photouncaging of alcohols and carboxylic acids. This approach, which involves red light-induced photooxidation, has significant potential in releasing functional molecules, including bioactive compounds (Watanabe et al., 2020).
Medicinal Chemistry Applications
- Indolizine-1-carboxylate derivatives have been synthesized and evaluated for various medicinal applications, including anti-tubercular potency and antioxidant properties. These studies highlight the potential of indolizine derivatives in drug discovery (Uppar et al., 2020).
Mechanism of Action
Target of Action
Methyl indolizine-7-carboxylate is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . .
Mode of Action
Indolizine derivatives, in general, are known to interact with various biological targets due to their versatile nature . The exact interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indolizine derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indolizine derivatives have been screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects
Safety and Hazards
Future Directions
The future directions for “Methyl indolizine-7-carboxylate” and other indolizines involve further exploration of their synthesis and potential applications. Pd-catalysed C–H functionalisation of free carboxylic acids has drawn significant attention due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals . This could be a promising area for future research.
Biochemical Analysis
Biochemical Properties
Methyl indolizine-7-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative coupling and transition metal-catalyzed reactions. These interactions are crucial for the compound’s role in biological systems, as they facilitate the formation of complex molecular structures and influence various biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular behavior and function. Additionally, it can alter gene expression patterns, which in turn affects the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their activity, which leads to downstream effects on various biochemical pathways. These interactions are essential for the compound’s biological activity and its ability to modulate cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Beyond this threshold, the compound’s effects can become detrimental, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism. The compound’s role in these pathways is crucial for its biological activity and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for the compound’s ability to interact with its target biomolecules and modulate cellular processes .
Properties
IUPAC Name |
methyl indolizine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-4-6-11-5-2-3-9(11)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQIGDNWKHPLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659443 | |
Record name | Methyl indolizine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887602-89-3 | |
Record name | Methyl indolizine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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